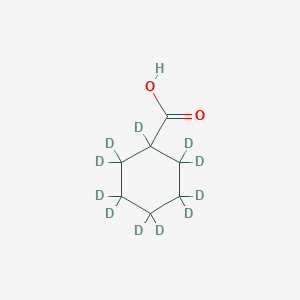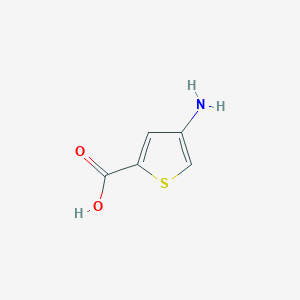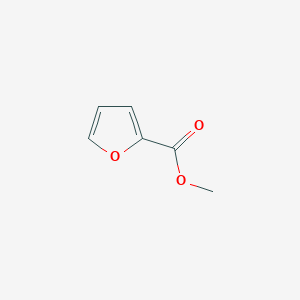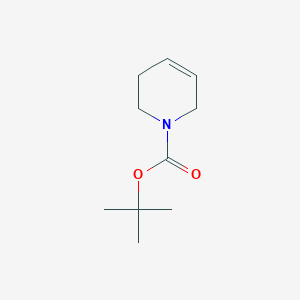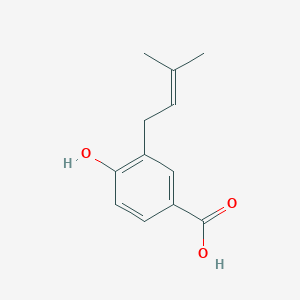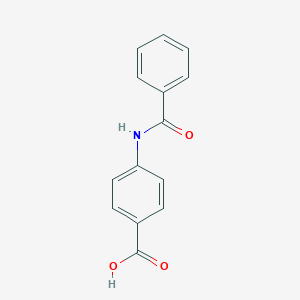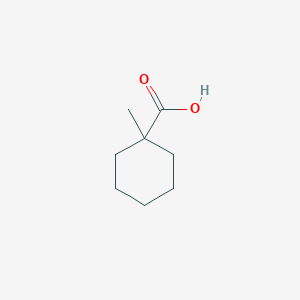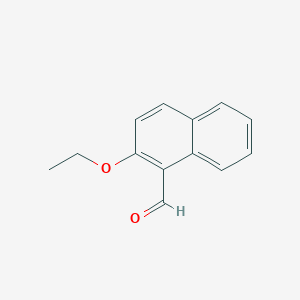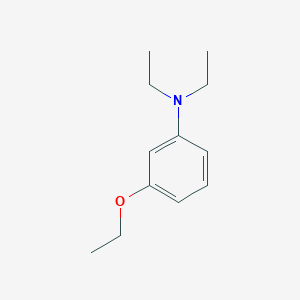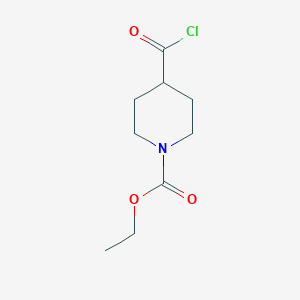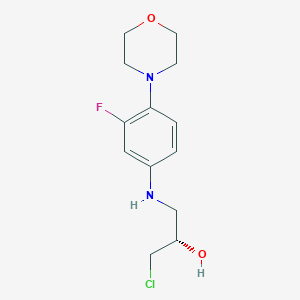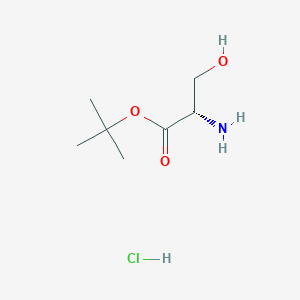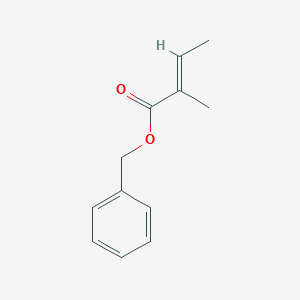![molecular formula C15H12ClNO2 B042584 N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide CAS No. 65854-71-9](/img/structure/B42584.png)
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It has a molecular formula of C15H12ClNO2 and a molecular weight of 278.74 g/mol.
Synthesis Analysis
The synthesis of chloroacetamide compounds typically involves the ammonolysis of esters of chloroacetic acid . For example, 2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Applications De Recherche Scientifique
Anticancer Activity
A935732 has demonstrated promising anticancer potential. Researchers have explored its effects on various cancer cell lines, including breast adenocarcinoma (MCF7) . The compound’s mechanism of action likely involves interference with cellular processes critical for cancer cell survival and proliferation.
Nonlinear Optical (NLO) Properties
A935732’s crystal growth and physiochemical characterization studies have revealed excellent transparency and structural perfection . Its highly delocalized π electron system makes it a candidate for NLO applications . NLO materials with such properties are essential for optical devices and communication technologies.
Drug Development and ADME-Tox Properties
Novel synthetic methodologies have been explored to enhance A935732’s druglikeness and pharmacokinetic properties. Researchers have focused on improving its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles. While specific FDA-approved drugs based on A935732 remain to be identified, ongoing research aims to optimize its clinical potential .
Mécanisme D'action
Target of Action
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide, also known as A935732, primarily targets the ryanodine receptors (RyRs) in pests . These receptors play a crucial role in the regulation of intracellular calcium levels.
Mode of Action
A935732 interacts with the RyRs in a unique way. It binds to these receptors and activates them . This activation opens the calcium ion channels, leading to a continuous release of stored calcium ions into the cytoplasm .
Biochemical Pathways
The continuous release of calcium ions disrupts the normal biochemical pathways in the pest’s body. Calcium ions play a vital role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The disruption of calcium homeostasis can lead to a wide range of downstream effects, ultimately leading to the death of the pest .
Pharmacokinetics
The bioavailability of A935732 would depend on these processes, as well as factors such as the pest’s physiology and the environmental conditions .
Result of Action
The primary result of A935732’s action is the death of the pest. By disrupting calcium homeostasis, A935732 interferes with essential cellular processes, leading to cell death and, ultimately, the death of the pest .
Action Environment
The action, efficacy, and stability of A935732 can be influenced by various environmental factors. These may include temperature, humidity, and the presence of other chemicals in the environment. For example, certain environmental conditions may affect the rate at which A935732 is absorbed or metabolized. Additionally, A935732’s stability could be affected by factors such as sunlight and pH .
Propriétés
IUPAC Name |
N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUKYAYIYDFST-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

